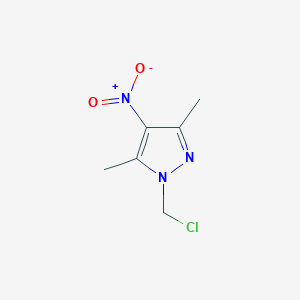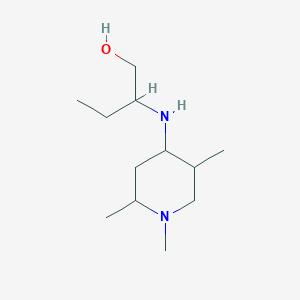
1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H8ClN3O2 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- 1H-pyrazoles, including variants like 3,5-dimethyl-4-nitro-1H-pyrazole, have been utilized in the synthesis of complex chemical structures. For instance, Ozerova et al. (2015) developed a new synthesis method for 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, characterizing its structure with NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).
Supramolecular Materials
- The ability of 1H-pyrazoles to form hydrogen-bonded supramolecular materials has been explored. Moyano et al. (2021) studied the thermal stability, fluorescence, and H-bonding ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, revealing their potential in creating diverse supramolecular structures (Moyano et al., 2021).
Molecular Docking and Inhibition Studies
- Chaudhry et al. (2017) investigated the inhibition of yeast α-glucosidase using novel pyrazolylpyridazine amines, which included derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This study highlights the potential biomedical applications of these compounds (Chaudhry et al., 2017).
Antibacterial and DNA Photocleavage Activities
- Sharma et al. (2020) synthesized 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, demonstrating their antibacterial potential and DNA photocleavage ability. This research suggests potential applications in medicinal chemistry (Sharma et al., 2020).
Coordination Networks in Metal Complexes
- Nyamato et al. (2014) explored the use of (pyrazolylmethyl)pyridine metal complexes, including those derived from 3,5-dimethyl-1H-pyrazole, as catalysts in ethylene oligomerization reactions. This work contributes to the understanding of these complexes in industrial applications (Nyamato et al., 2014).
Green Synthesis Methods
- Gunasekaran et al. (2014) described the l-proline-catalyzed synthesis of highly functionalized pyrazolo[3,4-b]pyridines, including derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole. This process highlights the potential for environmentally friendly synthesis methods (Gunasekaran et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFMFTWXASYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCl)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224340 |
Source


|
| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-91-0 |
Source


|
| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)
![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)






![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
